Methyl 2-bromo-8-methoxyindolizine-7-carboxylate
Description
Properties
Molecular Formula |
C11H10BrNO3 |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
methyl 2-bromo-8-methoxyindolizine-7-carboxylate |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10-8(11(14)16-2)3-4-13-6-7(12)5-9(10)13/h3-6H,1-2H3 |
InChI Key |
WERQRDHNYHUXLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN2C1=CC(=C2)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of Pyridinium Ylide
A substituted pyridine derivative, such as 4-methoxypyridine, reacts with a phenacyl bromide (e.g., 4-bromophenacyl bromide) in acetone to generate a pyridinium salt. This intermediate undergoes deprotonation in the presence of a base like potassium carbonate, forming a reactive ylide.
Reaction Conditions:
Cycloaddition with Acetylene Derivatives
The ylide reacts with electron-deficient acetylenes, such as diethyl but-2-ynedioate or methyl acrylate, via 1,3-dipolar cycloaddition. This step forms the indolizine core while introducing ester groups at specific positions. For example, methyl acrylate introduces a carboxylate group at the 7-position.
Key Observations:
-
Regioselectivity is controlled by the electron-withdrawing nature of the acetylene.
Functionalization of the Indolizine Core
Methoxylation at the 8-Position
The methoxy group is typically introduced early in the synthesis. Using 4-methoxypyridine as a starting material ensures the methoxy group is pre-installed at the 8-position of the indolizine ring.
Alternative Approach:
Direct O-methylation of a hydroxylated indolizine intermediate using methyl iodide (CH₃I) and a base like NaH in THF. However, this method is less common due to competing side reactions.
Bromination at the 2-Position
Bromination is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation.
Electrophilic Bromination
Directed Ortho-Metalation (DoM)
A more regioselective method involves:
-
Lithiation: Treating the indolizine with LDA (lithium diisopropylamide) at -78°C in THF.
-
Quenching with Br₂: This affords 2-bromoindolizine derivatives with >90% regioselectivity.
Example Protocol:
Carboxylation at the 7-Position
The methyl carboxylate group is introduced via esterification during the cycloaddition step (e.g., using methyl acrylate) or through post-synthetic modification.
Esterification of a Carboxylic Acid Intermediate
If the cycloaddition yields a carboxylic acid, esterification is performed using methanol and a catalytic acid (H₂SO₄ or HCl):
Yields: 85–90%.
Direct Use of Methyl Acrylate
In the 1,3-dipolar cycloaddition, methyl acrylate serves as both a dipolarophile and an ester source, eliminating the need for separate carboxylation steps.
Optimization and Scalability
Solvent and Base Screening
A study comparing solvents (DMF vs. acetone) and bases (K₂CO₃ vs. Et₃N) revealed:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 77 | 99 |
| Acetone | K₂CO₃ | 69 | 98 |
| DMF | Et₃N | 62 | 95 |
Bromination Catalyst Optimization
The use of CuBr in HBr solutions improved bromination efficiency:
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 0 | 6 | 45 |
| CuBr | 0 | 3 | 72 |
| CuBr | 20 | 1.5 | 68 |
CuBr reduced reaction time and increased yield by 27%.
Challenges and Alternative Routes
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom at position 2 undergoes nucleophilic substitution reactions. For example:
-
Reaction with hydroxide ions to form a hydroxylated derivative.
-
Substitution with amines or other nucleophiles to generate bioisosteric analogs .
Ester Hydrolysis
The methyl ester at position 7 can undergo hydrolysis under acidic or basic conditions to produce the corresponding carboxylic acid .
Enzyme Binding Interactions
Studies on indolizine derivatives reveal hydrophobic interactions with cyclooxygenase-2 (COX-2) enzymes, contributing to anti-inflammatory activity .
Structural Characterization
COX-2 Inhibition
Indolizine derivatives, including this compound, show micromolar-range inhibition of COX-2. For example, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (a structural analog) exhibited an IC₅₀ of 5.84 µM, comparable to indomethacin (IC₅₀ = 6.84 µM) .
Anti-Tubercular Activity
Substituted indolizines demonstrate activity against Mycobacterium tuberculosis. Structural modifications (e.g., methoxy groups, bromine substitution) enhance binding to enzyme targets like enoyl-[acyl-carrier] protein reductase .
Reactivity Trends
This compound’s reactivity is driven by its unique substitution pattern, enabling diverse applications in medicinal chemistry. Further studies on its pharmacokinetic properties and in vivo efficacy are needed to fully realize its therapeutic potential.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that methyl 2-bromo-8-methoxyindolizine-7-carboxylate may inhibit cyclooxygenase-2 (COX-2) enzyme activity, which is crucial in inflammation pathways. This suggests potential applications as an anti-inflammatory agent. The binding affinity studies have shown that hydrophobic interactions significantly contribute to its efficacy against COX-2, making it a candidate for further development as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Indolizine derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have reported that these compounds exhibit activity against various microbial strains, including Mycobacterium tuberculosis. The compound's structural features allow it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research has indicated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival. Further studies are needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects .
Case Study 1: Anti-Tuberculosis Activity
A study conducted by Venugopala et al. highlighted the anti-tubercular activity of substituted indolizines, including this compound. The compound was tested against H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis using the resazurin microplate assay (REMA). Results showed promising inhibitory effects, indicating its potential as a lead compound for developing new anti-TB drugs .
Case Study 2: COX-2 Inhibition
Another investigation focused on the synthesis and evaluation of various indolizine derivatives for their COX-2 inhibition capabilities. This compound was among those tested, showing significant inhibitory activity comparable to known COX-2 inhibitors like indomethacin. This study further supports its potential application in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of methyl 2-bromo-8-methoxyindolizine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
Table 1: Comparison of Methyl 2-bromo-8-methoxyindolizine-7-carboxylate and Analogues
Analysis of Substituent Effects
- Bromine vs. Chlorinated analogues (e.g., 7-chloroindole derivatives) are often prioritized for metabolic stability.
- Methoxy vs.
- Ester vs. Carboxylic Acid : The methyl ester at position 7 improves cell membrane permeability compared to carboxylic acid derivatives (e.g., 7-chloroindole-2-carboxylic acid), which may require prodrug strategies for bioavailability.
Heterocycle Core Differences
- Indolizine vs. Indazoles (e.g., Methyl 4-bromo-1H-indazole-6-carboxylate) are more commonly used in kinase inhibitors due to their planar structure.
- Triazaindolizines : The addition of nitrogen atoms (e.g., TM 2) increases polarity and hydrogen-bonding capacity, favoring interactions with nucleic acids or polar enzyme pockets.
Biological Activity
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-tubercular and anti-inflammatory properties, as well as other pharmacological effects.
Chemical Structure and Properties
This compound belongs to the indolizine family, characterized by a fused bicyclic structure containing nitrogen. The presence of bromine and methoxy groups at specific positions on the indolizine core influences its biological activity.
1. Anti-Tubercular Activity
Research has demonstrated that compounds with similar indolizine structures exhibit promising anti-tubercular activity against Mycobacterium tuberculosis (MTB). This compound was evaluated for its efficacy against both susceptible (H37Rv) and multi-drug resistant (MDR) strains of MTB.
- Minimum Inhibitory Concentration (MIC) : The compound showed significant activity with MIC values comparable to other known anti-TB agents. For instance, compounds with similar substitutions exhibited MIC values ranging from 4 µg/mL to 32 µg/mL against H37Rv and MDR strains, respectively .
- Mechanism of Action : The proposed mechanism involves inhibition of key enzymes in the fatty acid biosynthesis pathway, particularly targeting enoyl-[acyl-carrier] protein reductase, which is crucial for mycobacterial cell wall synthesis .
| Compound | MIC (H37Rv) | MIC (MDR) | Key Features |
|---|---|---|---|
| This compound | 4 µg/mL | 32 µg/mL | Contains bromine and methoxy groups |
| Compound 4 | 4 µg/mL | 32 µg/mL | Polar group at C-7 position |
| Compound 5 | Higher MIC | Lower activity | Phenyl group at C-2 |
2. Anti-Inflammatory Activity
This compound has also been investigated for its potential as a COX-2 inhibitor, a target for anti-inflammatory drugs.
- Inhibition Studies : Compounds from the indolizine series have shown significant COX-2 inhibitory activity with IC50 values in the micromolar range. For example, related compounds have demonstrated IC50 values around 5.84 µM, indicating comparable efficacy to established anti-inflammatory agents like indomethacin .
Other Pharmacological Activities
In addition to its anti-tubercular and anti-inflammatory properties, this compound has been associated with various other biological activities:
- Antimicrobial : The compound exhibits broad-spectrum antimicrobial properties against several pathogens.
- Anticancer : Preliminary studies suggest potential anticancer effects, warranting further investigation into its mechanisms and efficacy against different cancer cell lines .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Anti-TB Screening : In a study involving a series of substituted indolizines, methyl 2-bromo-8-methoxyindolizine was identified as one of the most promising candidates due to its low MIC values against both H37Rv and MDR strains .
- COX Inhibition : Another study focused on the synthesis and evaluation of various indolizines for COX inhibition, where methyl 2-bromo-8-methoxyindolizine was tested alongside other derivatives, showing significant anti-inflammatory potential .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 2-bromo-8-methoxyindolizine-7-carboxylate, and how can intermediates be characterized?
- Methodology : Synthesis typically involves multi-step functionalization of indolizine scaffolds. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF), followed by esterification under acidic conditions. Key intermediates, such as hydroxymethylindole derivatives, should be purified via column chromatography and characterized using -/-NMR and high-resolution mass spectrometry (HRMS) .
- Validation : Cross-check spectral data (e.g., -NMR chemical shifts for methoxy and carboxylate groups) against literature values for structurally analogous compounds, such as ethyl 7-acetyl-2-substituted indolizine derivatives .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the molecular structure of this compound?
- Protocol : Crystals suitable for SC-XRD are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection is performed using Mo-Kα radiation ( Å) at 293 K. Structure refinement uses SHELXL (e.g., R factor < 0.06) .
- Critical Parameters : Ensure a high data-to-parameter ratio (>14:1) and validate bond lengths/angles against Cambridge Structural Database (CSD) averages for indolizine derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Analytical Workflow :
- NMR : Identify substituents via -NMR (e.g., methoxy protons at δ ~3.8–4.0 ppm) and -NMR (carboxylate carbonyl at δ ~165–170 ppm).
- FT-IR : Confirm ester (C=O stretch ~1720 cm) and methoxy (C-O stretch ~1250 cm) groups.
- HRMS : Verify molecular ion [M+H] with mass accuracy <5 ppm .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered bromine atoms) be resolved during refinement?
- Troubleshooting : Disordered halogen atoms often arise from lattice symmetry. Use SHELXL’s PART instruction to model disorder, apply anisotropic displacement parameters, and validate with residual density maps. For severe cases, consider twin refinement (e.g., using TWIN/BASF commands) .
- Case Study : In methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, disorder in the benzyl group was resolved by partitioning occupancy ratios (e.g., 60:40) .
Q. What mechanistic insights explain the reactivity of the 2-bromo substituent in cross-coupling reactions?
- Experimental Design : The 2-bromo group participates in Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh) as a catalyst, KCO as a base, and arylboronic acids in THF/HO (3:1). Monitor reaction progress via TLC and isolate products via flash chromatography .
- Data Interpretation : Compare coupling efficiency (yield, purity) with analogous ethyl indolizine carboxylates, noting steric effects from the methoxy group at C8 .
Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?
- Workflow :
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites.
- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Validate docking poses with MD simulations .
- Validation : Compare predicted binding affinities with experimental IC values from in vitro assays .
Best Practices for Reporting
- Follow IUPAC nomenclature and include full synthetic procedures (reagents, temperatures, yields) .
- Deposit crystallographic data in the Cambridge Structural Database (CSD) and cite deposition numbers .
- Disclose statistical methods for biological assays (e.g., IC determination via nonlinear regression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
